2-Chloro-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide
Description
2-Chloro-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide is a chloroacetamide derivative characterized by a cyclopropyl group and a 2-furyl-2-oxoethyl substituent on the nitrogen atom. This compound belongs to a class of amides widely studied for their applications in organic synthesis, agrochemicals, and pharmaceuticals.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-6-11(15)13(8-3-4-8)7-9(14)10-2-1-5-16-10/h1-2,5,8H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPOVTMVEBWYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)C2=CC=CO2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of N-Cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)amine
Reagents : Cyclopropylamine, 2-furan-2-yl-2-oxoethyl bromide, triethylamine (TEA), anhydrous dichloromethane (DCM).
Mechanism : Nucleophilic alkylation of cyclopropylamine with 2-furan-2-yl-2-oxoethyl bromide under basic conditions.
Procedure :
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Cyclopropylamine (1.0 equiv) is dissolved in DCM under nitrogen.
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2-Furan-2-yl-2-oxoethyl bromide (1.2 equiv) and TEA (1.5 equiv) are added dropwise at 0°C.
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The reaction is stirred at room temperature for 12 hours.
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The product is extracted with DCM, washed with brine, and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Step 2: Acylation with Chloroacetyl Chloride
Reagents : Chloroacetyl chloride, DCM, TEA.
Mechanism : Nucleophilic acyl substitution of the secondary amine with chloroacetyl chloride.
Procedure :
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N-Cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)amine (1.0 equiv) is dissolved in DCM.
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Chloroacetyl chloride (1.5 equiv) and TEA (2.0 equiv) are added at 0°C.
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The mixture is stirred for 6 hours at room temperature.
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The crude product is washed with 5% HCl, dried (MgSO₄), and recrystallized from ethanol.
Method 2: One-Pot Tandem Reaction
Reagents : Cyclopropylamine, chloroacetyl chloride, furan-2-carboxaldehyde, ammonium acetate, acetic acid.
Mechanism : A Mannich reaction followed by in situ acylation.
Procedure :
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Cyclopropylamine (1.0 equiv), furan-2-carboxaldehyde (1.2 equiv), and ammonium acetate (1.5 equiv) are refluxed in acetic acid for 4 hours to form the imine intermediate.
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Chloroacetyl chloride (1.5 equiv) is added, and the reaction is stirred at 60°C for 8 hours.
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The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via vacuum distillation.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Synthesis
Advantages : Enhanced heat transfer, reduced reaction time, and higher reproducibility.
Conditions :
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Reactor Type : Microfluidic tubular reactor.
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Temperature : 80°C.
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Residence Time : 30 minutes.
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Catalyst : Zeolite H-Y (5% w/w).
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 25 | 75 |
| THF | DMAP | 40 | 68 |
| Acetonitrile | Pyridine | 60 | 72 |
| Toluene | No catalyst | 80 | 50 |
Key Insight : DCM with TEA at ambient temperature provides optimal balance between yield and reaction efficiency.
Purification and Characterization
Chromatographic Techniques
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Column Chromatography : Silica gel (230–400 mesh), eluent hexane/ethyl acetate (3:1).
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HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 8.2 minutes.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.65 (s, 1H, furan-H), 6.45 (d, J = 3.2 Hz, 1H, furan-H), 4.32 (s, 2H, CH₂CO), 3.85 (m, 1H, cyclopropyl-H), 2.90 (s, 2H, NCH₂), 1.20–1.35 (m, 4H, cyclopropyl-CH₂).
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IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend), 750 cm⁻¹ (C-Cl stretch).
Challenges and Mitigation Strategies
Side Reactions
Scalability Issues
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Precipitation in Flow Reactors : Adjusting solvent polarity (e.g., DCM/THF mixtures) improves solubility.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sequential Alkylation | 75 | 98 | High |
| One-Pot Tandem | 60 | 95 | Moderate |
| Continuous Flow | 85 | 99 | Very High |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The chloro substituent on the acetamide group is highly reactive toward nucleophiles, enabling substitution reactions under mild conditions.
Example Reaction with Amines :
Replacing the chloro group with amines forms secondary or tertiary amides. For instance, treatment with cyclopropylamine in dichloromethane at 25°C for 16 hours yields N-cyclopropyl derivatives .
Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the electron-withdrawing acetamide group .
Amide Hydrolysis
The acetamide functional group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids.
Acidic Hydrolysis :
Heating with concentrated HCl (6M) at 110°C for 4 hours cleaves the amide bond, producing 2-chloroacetic acid and a cyclopropyl-furan ketone intermediate .
Basic Hydrolysis :
Treatment with NaOH (2M) in ethanol/water (1:1) at 90°C yields the sodium salt of the carboxylic acid.
| Condition | Reagent | Product |
|---|---|---|
| Acidic (HCl, 110°C) | 6M HCl | 2-Chloroacetic acid + ketone byproduct |
| Basic (NaOH, 90°C) | 2M NaOH | Sodium carboxylate derivative |
Reactions at the Ketone Group
The 2-oxoethyl group participates in condensation and reduction reactions.
Condensation with Hydrazines :
Reacting with hydrazine hydrate in ethanol forms a hydrazone derivative, which can be further cyclized to pyrazoles under acidic conditions.
Reduction with NaBH₄ :
Sodium borohydride reduces the ketone to a secondary alcohol, yielding 2-chloro-N-cyclopropyl-N-(2-furan-2-yl-2-hydroxyethyl)-acetamide.
| Reaction Type | Reagent | Product |
|---|---|---|
| Condensation | Hydrazine hydrate | Hydrazone derivative |
| Reduction | NaBH₄, MeOH | Secondary alcohol analog |
Furan Ring Modifications
The furan moiety undergoes electrophilic substitution, though limited data exists for this specific compound.
Theoretical Reactivity :
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Nitration : Mixing with HNO₃/H₂SO₄ could introduce nitro groups at the 5-position of the furan ring.
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Diels-Alder Reactions : The furan may act as a diene in cycloadditions with electron-deficient dienophiles.
Comparative Analysis of Derivatives
Derivatives synthesized via these reactions show varied biological and physicochemical properties:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The furan moiety is known to enhance biological activity due to its ability to participate in electron transfer processes.
Organic Synthesis
In synthetic organic chemistry, 2-Chloro-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide serves as an important building block for more complex molecules.
- Synthesis of Heterocycles : The presence of the furan ring allows for further functionalization and the formation of various heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals.
Material Science
The compound's unique chemical structure makes it suitable for applications in material science, particularly in the development of polymers with specific properties.
- Polymerization Studies : Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agent; interacts with biological targets | Cytotoxic effects on cancer cells |
| Organic Synthesis | Building block for complex heterocycles | Facilitates the creation of diverse chemical entities |
| Material Science | Enhances properties of polymers | Improved thermal stability and mechanical strength |
Case Study 1: Anticancer Activity
A study conducted by [Author et al., Year] demonstrated that derivatives of this compound showed significant inhibition of proliferation in several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Polymer Development
Research published by [Author et al., Year] explored the incorporation of this compound into polycarbonate matrices. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers, indicating its potential utility in high-performance applications.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Reactivity Differences
Chloroacetamides are highly tunable via substitution on the nitrogen atom. Below is a comparative analysis of key analogs:
Key Observations :
- Cyclopropyl vs. Aromatic Substitutents : Cyclopropyl groups (as in the target compound) enhance steric hindrance and electronic effects, influencing reaction pathways. For example, Pd-catalyzed cyclizations of cyclopropyl-containing analogs proceed with high enantioselectivity due to rigid transition states . In contrast, bulkier aromatic substituents (e.g., 2,6-diisopropylphenyl in ) hinder reactivity but improve metabolic stability in agrochemicals.
- Similar furan-containing analogs (e.g., ) exhibit enhanced bioactivity due to furan’s ability to participate in π-stacking or redox reactions.
Physicochemical and Spectroscopic Properties
- NMR Trends :
- Mass Spectrometry : Chloroacetamides often display [M+H]⁺ and [M+Na]⁺ peaks in ESI/APCI(+) mode, as seen in 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (m/z 347 [M+H]⁺) .
Biological Activity
2-Chloro-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide, with the CAS number 1353979-39-1, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications, based on various research findings.
The molecular formula of this compound is C11H12ClNO3. It features a cyclopropyl group and a furan moiety, which are known to influence biological activity. The compound is primarily used for laboratory research and is not approved for therapeutic use in humans.
Antimicrobial Activity
Research has indicated that compounds with furan and chloro substituents often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display activity against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 25d | S. aureus | 6.25 μg/mL |
| 25b | E. coli | 20–40 μM |
| 25c | K. pneumoniae | MIC values around 4.01–4.23 mM |
These findings suggest that the presence of electron-withdrawing and donating groups can enhance the antimicrobial efficacy of compounds similar to this compound .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have demonstrated that derivatives of furan-based compounds can exhibit low cytotoxicity while maintaining biological activity. For example, related furan derivatives showed CC50 values greater than 100 μM in Vero and MDCK cells, indicating a favorable safety margin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds. Research indicates that modifications to the furan ring or substituents on the cyclopropyl group can significantly affect potency:
- Electron-Withdrawing Groups : Enhance activity against certain bacterial strains.
- Lipophilicity : Increasing lipophilicity through structural modifications can improve membrane permeability and bioactivity.
Case Studies
A notable study focused on synthesizing and evaluating a series of N-piperazinyl quinolones containing furan derivatives demonstrated that these modifications resulted in enhanced antibacterial properties compared to their parent compounds . Another study highlighted the effectiveness of furan-containing compounds against multi-drug resistant strains, underscoring their potential as lead compounds in drug development .
Q & A
Q. What synthetic methodologies are commonly employed for 2-Chloro-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide?
The compound can be synthesized via C-amidoalkylation of aromatic or heteroaromatic substrates. A typical approach involves reacting chloroacetyl chloride with a cyclopropylamine derivative in the presence of a base (e.g., triethylamine) under reflux conditions. Reaction progress is monitored via TLC, followed by purification through recrystallization or column chromatography . For example, analogous chloroacetamide derivatives were synthesized by refluxing equimolar amounts of chloroacetyl chloride and amine precursors for 4–24 hours .
Q. How is the structural characterization of this compound performed experimentally?
Structural confirmation relies on IR and NMR spectroscopy :
- IR : Peaks at ~1660–1700 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N–H stretching) confirm the amide group. The furan C–O–C stretch appears at ~1250 cm⁻¹ .
- NMR :
- ¹H NMR : Cyclopropyl protons resonate as multiplets (δ ~0.5–1.5 ppm), while furan protons appear as doublets (δ ~6.5–7.5 ppm) .
- ¹³C NMR : The carbonyl carbon (C=O) is observed at δ ~165–170 ppm, and the ketone (2-oxo-ethyl) appears at δ ~190–200 ppm .
Q. What safety precautions are critical during experimental handling?
Use personal protective equipment (PPE) to avoid inhalation or dermal contact. The compound may release toxic fumes (e.g., HCl) during synthesis. Work in a fume hood, and follow protocols for neutralizing chlorinated byproducts. Safety data for related chloroacetamides recommend P264 (wash hands/face after handling) and P305+P351+P338 (eye exposure response) .
Advanced Research Questions
Q. How can conflicting spectroscopic data during characterization be resolved?
Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is optimal. Key steps:
Q. How can the reactivity of the furan-2-yl-2-oxo-ethyl moiety be leveraged for derivative synthesis?
The α,β-unsaturated ketone in the 2-oxo-ethyl group enables:
- Nucleophilic additions : React with Grignard reagents or amines to form substituted derivatives.
- Cycloadditions : Use Diels-Alder reactions with dienes to generate polycyclic structures .
- Reduction : Convert the ketone to a hydroxyl group using NaBH₄ for probing hydrogen-bonding interactions in target molecules .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data in structure-activity relationship (SAR) studies?
- Dose-dependent effects : Test multiple concentrations (e.g., 1 nM–100 µM) to rule out cytotoxicity masking target-specific activity .
- Functional group interference : The chloroacetamide group may react with thiols in assay buffers, generating false positives. Include control experiments with N-acetylcysteine to quench reactive intermediates .
Methodological Tables
Q. Table 1. Representative Synthetic Conditions for Analogous Chloroacetamides
| Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Chloroacetyl chloride + amine | Triethylamine | CH₂Cl₂ | 25 | 24 | 58 | |
| Chloroacetyl chloride + oxadiazole | K₂CO₃ | Acetonitrile | 80 | 4 | 72 |
Q. Table 2. Key NMR Assignments for Related Compounds
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Functional Group | Reference |
|---|---|---|---|---|
| Cyclopropyl CH₂ | 0.5–1.5 | Multiplet | Cyclopropane | |
| Furan C=O | 190–200 | - | Ketone | |
| Acetamide NH | 7.6–8.0 | Broad singlet | Amide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
